
N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide, also known as DCFB, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
作用機序
DCFV exerts its therapeutic effects through multiple mechanisms of action. In cancer research, DCFV has been found to inhibit the activity of key enzymes involved in cancer cell growth and proliferation. In neuroprotection, DCFV has been shown to activate cellular pathways that protect neurons from oxidative stress and inflammation. In anti-inflammatory effects, DCFV has been found to inhibit the production of inflammatory cytokines by immune cells.
Biochemical and Physiological Effects:
DCFV has been found to have a variety of biochemical and physiological effects. In cancer research, DCFV has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroprotection, DCFV has been found to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species. In anti-inflammatory effects, DCFV has been found to decrease the production of inflammatory cytokines by immune cells.
実験室実験の利点と制限
DCFV has several advantages for lab experiments, including its relative ease of synthesis and its potential therapeutic applications. However, DCFV also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on DCFV. In cancer research, further studies are needed to determine the optimal dose and administration route for DCFV in cancer therapy. In neuroprotection, future research could focus on the potential use of DCFV in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory effects, future research could explore the potential use of DCFV in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the long-term safety and efficacy of DCFV in humans.
Conclusion:
In conclusion, DCFV is a promising chemical compound with potential therapeutic applications in cancer research, neuroprotection, and anti-inflammatory effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of DCFV and its long-term safety and efficacy in humans.
合成法
DCFV can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with 2,4-dimethylbenzaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is obtained through purification and recrystallization.
科学的研究の応用
DCFV has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, DCFV has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In neuroprotection, DCFV has been shown to protect neurons from damage caused by oxidative stress and inflammation. In anti-inflammatory effects, DCFV has been found to decrease the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-12-3-8-16(13(2)11-12)17(21)9-10-18(22)20-15-6-4-14(19)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWLYAWCYUAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)
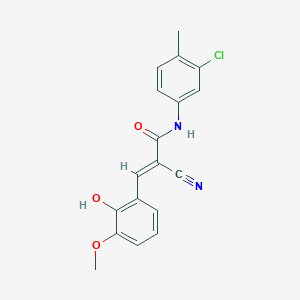

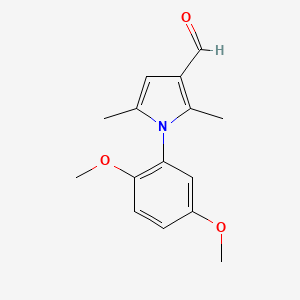
![2-[4-(benzylamino)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B5874213.png)
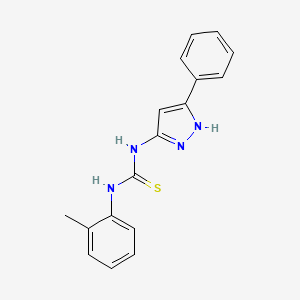
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)
![2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)

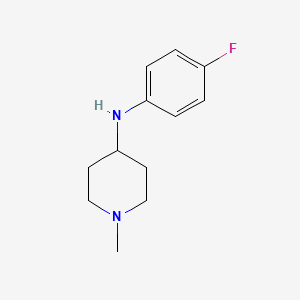
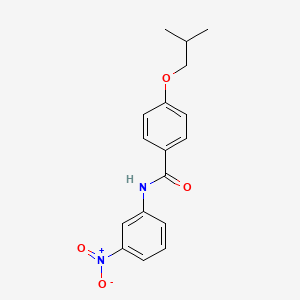
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B5874240.png)
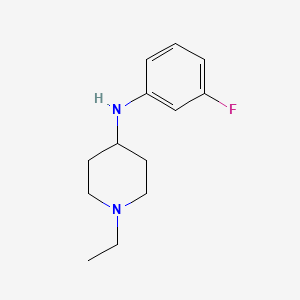
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5874245.png)
